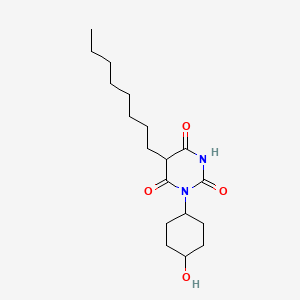
1-(4-Hydroxycyclohexyl)-5-octylbarbituric acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Hydroxycyclohexyl)-5-octylbarbituric acid is a synthetic organic compound belonging to the barbiturate family. Barbiturates are known for their sedative and hypnotic properties, and they have been widely used in medicine. This particular compound features a unique structure with a hydroxycyclohexyl group and an octyl chain, which may contribute to its distinct chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Hydroxycyclohexyl)-5-octylbarbituric acid typically involves the following steps:
Formation of the Barbituric Acid Core: This is achieved by reacting urea with diethyl malonate in the presence of a base, such as sodium ethoxide, to form barbituric acid.
Introduction of the Octyl Group: The octyl group can be introduced via alkylation of the barbituric acid core using octyl bromide in the presence of a strong base like potassium carbonate.
Addition of the Hydroxycyclohexyl Group: The hydroxycyclohexyl group is introduced through a nucleophilic substitution reaction, where 4-hydroxycyclohexylamine reacts with the octylbarbituric acid intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
化学反応の分析
Types of Reactions
1-(4-Hydroxycyclohexyl)-5-octylbarbituric acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate.
Reduction: The carbonyl groups in the barbituric acid core can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxy group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various halides or sulfonates in the presence of a base.
Major Products
Oxidation: Formation of 1-(4-Ketocyclohexyl)-5-octylbarbituric acid.
Reduction: Formation of 1-(4-Hydroxycyclohexyl)-5-octylbarbituric alcohol.
Substitution: Formation of derivatives with different functional groups replacing the hydroxy group.
科学的研究の応用
1-(4-Hydroxycyclohexyl)-5-octylbarbituric acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex barbiturate derivatives.
Biology: Studied for its potential effects on cellular processes and enzyme activities.
Medicine: Investigated for its sedative and hypnotic properties, as well as its potential use in treating neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(4-Hydroxycyclohexyl)-5-octylbarbituric acid involves its interaction with the central nervous system. It likely acts on GABA receptors, enhancing the inhibitory effects of GABA neurotransmitters, leading to sedative and hypnotic effects. The hydroxycyclohexyl and octyl groups may influence its binding affinity and selectivity for different receptor subtypes.
類似化合物との比較
Similar Compounds
Phenobarbital: A widely used barbiturate with sedative and anticonvulsant properties.
Secobarbital: Known for its short-acting sedative effects.
Amobarbital: Used for its intermediate-acting sedative properties.
Uniqueness
1-(4-Hydroxycyclohexyl)-5-octylbarbituric acid is unique due to its specific structural modifications, which may confer distinct pharmacological properties compared to other barbiturates. The presence of the hydroxycyclohexyl group and the octyl chain could potentially enhance its lipophilicity and receptor binding characteristics, making it a valuable compound for further research and development.
特性
CAS番号 |
4101-98-8 |
|---|---|
分子式 |
C18H30N2O4 |
分子量 |
338.4 g/mol |
IUPAC名 |
1-(4-hydroxycyclohexyl)-5-octyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C18H30N2O4/c1-2-3-4-5-6-7-8-15-16(22)19-18(24)20(17(15)23)13-9-11-14(21)12-10-13/h13-15,21H,2-12H2,1H3,(H,19,22,24) |
InChIキー |
VJWDELPKRRZFTM-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC1C(=O)NC(=O)N(C1=O)C2CCC(CC2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,3-DI-Tert-butyl-5-[(10-chlorodecyl)oxy]benzene](/img/structure/B14179539.png)
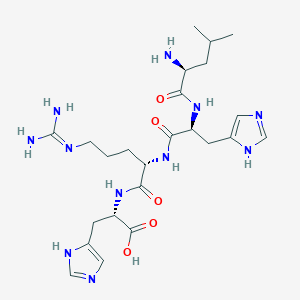

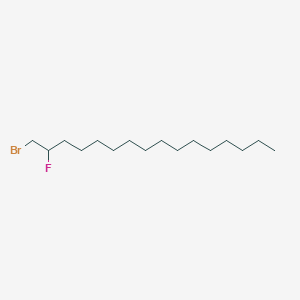
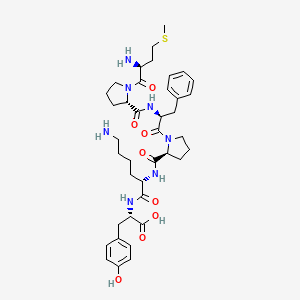

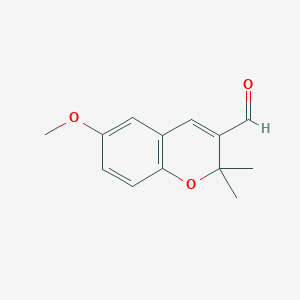
![4-(2-{1,1,1,5,5,5-Hexamethyl-3-[(trimethylsilyl)oxy]trisiloxan-3-yl}ethyl)-1,3-dioxolan-2-one](/img/structure/B14179576.png)
![Ethyl 4-({2-[(pyridin-4-yl)oxy]hexyl}oxy)benzoate](/img/structure/B14179578.png)
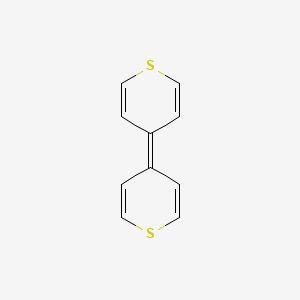
![N-(1-{[(Furan-2-yl)methyl][(thiophen-3-yl)methyl]amino}propan-2-ylidene)hydroxylamine](/img/structure/B14179586.png)
![Spiro[4.5]deca-6,9-diene-2-acetaldehyde, 3-methylene-8-oxo-](/img/structure/B14179597.png)
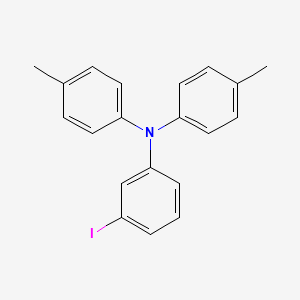
![(6-Chloro-1H-indol-3-yl)[4-(3-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B14179614.png)
